molecular formula C11H14O3S B2917935 Ethyl 2-(4-methoxyphenyl)sulfanylacetate CAS No. 28743-98-8

Ethyl 2-(4-methoxyphenyl)sulfanylacetate

Cat. No. B2917935
CAS RN: 28743-98-8
M. Wt: 226.29
InChI Key: MFDBJTGAQFVAEB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a chemical compound with the CAS Number: 28743-98-8 and Linear Formula: C11H14O3S . It has a molecular weight of 226.3 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(4-methoxyphenyl)sulfanyl]acetate . The InChI Code is 1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a solid or viscous liquid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(4-methoxyphenyl)sulfanylacetate and related compounds have shown promise as corrosion inhibitors. For instance, pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been studied for their corrosion mitigation effects on mild steel in sulphuric acid solutions. These compounds exhibit high inhibition efficiency and follow Langmuir adsorption isotherm, suggesting their potential in protecting metals against corrosion (Saranya et al., 2020).

Antimicrobial Properties

Ethyl 2-(4-methoxyphenyl)sulfanylacetate derivatives have been explored for their antimicrobial properties. A series of novel compounds including ethyl 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones have demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).

Anticancer Applications

Ethyl 2-(4-methoxyphenyl)sulfanylacetate-related compounds have been studied in cancer research. For example, 2-methylsulfanyl and related EMATE derivatives showed notable antiproliferative activity against various human cancer cell lines. These compounds have also demonstrated effectiveness as inhibitors of angiogenesis, which is crucial in cancer treatment (Leese et al., 2005).

Chemical Synthesis

In chemical synthesis, ethyl 2-(4-methoxyphenyl)sulfanylacetate and its analogs play a significant role. They are used in the synthesis of complex chemical structures, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important in various chemical reactions and processes (Pokhodylo & Obushak, 2019).

Anti-Helicobacter Pylori Agents

Compounds derived from ethyl 2-(4-methoxyphenyl)sulfanylacetate have been investigated as potential agents against Helicobacter pylori. These compounds showed potent and selective activities against this gastric pathogen, suggesting their potential use in treating related gastrointestinal disorders (Carcanague et al., 2002).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDBJTGAQFVAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)sulfanylacetate

Synthesis routes and methods I

Procedure details

The procedure is as in Example 2 for the preparation of ethyl (phenylthio)acetate starting with ethyl bromoacetate (11.7 g), a 2M ethanolic solution of sodium ethylate (35 cc) and 4-methoxythiophenol (10 g). Ethyl (4-methoxyphenylthio)acetate (13.6 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
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0 (± 1) mol
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reactant
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Quantity
35 mL
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reactant
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Quantity
10 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Benzyl-4-(4-benzyloxy-benzenesulfonyl)-piperidine-4-carboxylic acid hydroxyamide To a stirred solution of 4-methoxybenzenethiol (2.8 gm, 20 mmol) and anhydrous K2CO3 (10 gm, excess) in dry acetone (100 ml), α-bromo ethyl acetate (3.3 gm, 20 mmol) was added in a round bottom flask and the reaction mixture was heated at reflux for 8 hours with good stirring. At the end, the reaction mixture was allowed to cool and the potassium salts were filtered off and the reaction mixture was concentrated. The residue was extracted with chloroform and washed with H2O and 0.5N NaOH solution. The organic layer was further washed well with water, dried over MgSO4, filtered and concentrated. (4-methoxy- phenylsulfanyl)-acetic acid ethyl ester was isolated as pale yellow oil. Yield: 4.4 g (100%); MS; 227 (M+H)+
Name
1-Benzyl-4-(4-benzyloxy-benzenesulfonyl)-piperidine-4-carboxylic acid hydroxyamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.8 g
Type
reactant
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Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
α-bromo ethyl acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60% in oil, 1.71 g, 42.8 mmol) in THF (40 mL), 4-methoxybenzenethiol (5.0 g, 35.7 mmol) was added dropwise at room temperature over a period of 10 min. The mixture was stirred at room temperature under N2 for 10 min and then cooled to 0° C. Ethyl bromoacetate (4.0 mL, 36 mmol) was added dropwise at 0° C. over a period of 10 min. The reaction mixture was stirred at room temperature for 30 min and then quenched with saturated ammonium chloride. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel (1:9 ethyl acetate/hexanes) to provide (4-methoxy-phenylsulfanyl)-acetic acid ethyl ester (7.9 g, 98%) as colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.42 (d, J=6.6 Hz, 2H), 6.84 (d, J=6.6 Hz, 2H), 4.11 (q, J=7.1 Hz, 2H), 3.80 (s, 3H), 3.51 (s, 2H), 1.21 (t, J=7.1 Hz, 3H); ESI MS m/z 227 [(M+H)+, calcd for C11H15O3S, 227.0].
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
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Quantity
40 mL
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solvent
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4 mL
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To an ice-cooled mixture of 4-methoxythiophenol (15 g, 0.11 mol), triethylamine (28 mL, 0.20 mol) and tetrahydrofuran (150 mL) was added ethyl bromoacetate (21 g, 0.13 mol), and the mixture was stirred overnight at room temperature. Ethanol (10 mL) was added, the solvent was evaporated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=10:1) to give title compound (22 g, yield 92%). oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
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28 mL
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reactant
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150 mL
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reactant
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21 g
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
92%

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